7-oxaspiro[4.5]decane-10-carboxylic acid
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Overview
Description
7-oxaspiro[4.5]decane-10-carboxylic acid is a chemical compound with the molecular formula C10H16O3. It is characterized by a spirocyclic structure, which includes an oxaspiro ring fused with a decane ring and a carboxylic acid functional group. This unique structure makes it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-oxaspiro[4One common method involves the use of a Friedel-Crafts reaction to form the spiro ring system, followed by oxidation to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of 7-oxaspiro[4.5]decane-10-carboxylic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 7-oxaspiro[4.5]decane-10-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form other functional groups.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydrogen atoms in the spiro ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
7-oxaspiro[4.5]decane-10-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying molecular interactions and enzyme activity.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-oxaspiro[4.5]decane-10-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, affecting their activity. The spirocyclic structure can also interact with hydrophobic pockets in proteins, influencing their function .
Comparison with Similar Compounds
2-oxaspiro[4.5]decane-1,3-dione: Similar spirocyclic structure but with different functional groups.
2-oxaspiro[4.4]nonane-1,3-dione: Another spirocyclic compound with a different ring size and functional groups.
Uniqueness: 7-oxaspiro[4.5]decane-10-carboxylic acid is unique due to its specific combination of a spirocyclic ring system and a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
1556753-56-0 |
---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
7-oxaspiro[4.5]decane-10-carboxylic acid |
InChI |
InChI=1S/C10H16O3/c11-9(12)8-3-6-13-7-10(8)4-1-2-5-10/h8H,1-7H2,(H,11,12) |
InChI Key |
XNBSGHVFSYOPIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)COCCC2C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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